molecular formula C9H9NO2 B13147118 Methyl(Z)-3-(pyridin-2-yl)acrylate

Methyl(Z)-3-(pyridin-2-yl)acrylate

Cat. No.: B13147118
M. Wt: 163.17 g/mol
InChI Key: CPRVUFHSLSLFOF-WAYWQWQTSA-N
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Description

Methyl(Z)-3-(pyridin-2-yl)acrylate is an organic compound featuring a pyridine ring attached to an acrylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl(Z)-3-(pyridin-2-yl)acrylate typically involves the reaction of pyridin-2-ylacetic acid with methyl acrylate under basic conditions. The reaction proceeds via a condensation mechanism, forming the desired acrylate ester. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in an organic solvent like dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and advanced purification techniques such as distillation or chromatography .

Chemical Reactions Analysis

Types of Reactions

Methyl(Z)-3-(pyridin-2-yl)acrylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl(Z)-3-(pyridin-2-yl)acrylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl(Z)-3-(pyridin-2-yl)acrylate involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, modulating their activity. The acrylate moiety can participate in Michael addition reactions, forming covalent bonds with nucleophilic sites on proteins or other biomolecules .

Comparison with Similar Compounds

Similar Compounds

    Pyridin-2-ylacetic acid: A precursor in the synthesis of Methyl(Z)-3-(pyridin-2-yl)acrylate.

    Methyl acrylate: Another precursor used in the synthesis.

    Pyridine N-oxides: Oxidized derivatives of pyridine compounds.

Uniqueness

This compound is unique due to its combination of a pyridine ring and an acrylate moiety, which imparts distinct chemical reactivity and potential biological activity. This dual functionality makes it a versatile compound in various research and industrial applications .

Properties

Molecular Formula

C9H9NO2

Molecular Weight

163.17 g/mol

IUPAC Name

methyl (Z)-3-pyridin-2-ylprop-2-enoate

InChI

InChI=1S/C9H9NO2/c1-12-9(11)6-5-8-4-2-3-7-10-8/h2-7H,1H3/b6-5-

InChI Key

CPRVUFHSLSLFOF-WAYWQWQTSA-N

Isomeric SMILES

COC(=O)/C=C\C1=CC=CC=N1

Canonical SMILES

COC(=O)C=CC1=CC=CC=N1

Origin of Product

United States

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